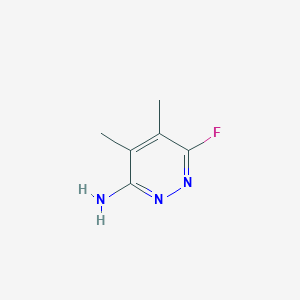
6-Fluoro-4,5-dimethylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4,5-dimethylpyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C6H8FN3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,5-dimethylpyridazin-3-amine typically involves the introduction of a fluorine atom into the pyridazine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the pyridazine ring. This can be achieved using reagents like sodium fluoride or potassium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4,5-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium fluoride or potassium fluoride are commonly used for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Fluoro-4,5-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4,5-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethylpyridazin-3-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-4,5-dimethylpyridazin-3-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
6-Bromo-4,5-dimethylpyridazin-3-amine:
Uniqueness
6-Fluoro-4,5-dimethylpyridazin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Propiedades
Fórmula molecular |
C6H8FN3 |
|---|---|
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
6-fluoro-4,5-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C6H8FN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10) |
Clave InChI |
MKHFLHSGGKSEOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN=C1N)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)


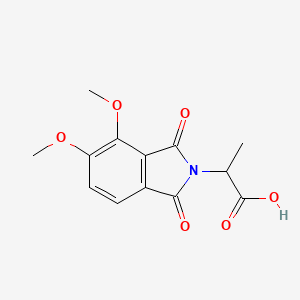
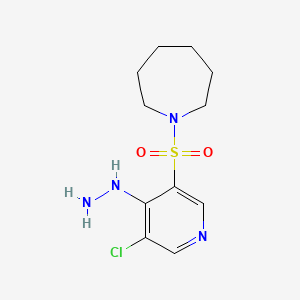


![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)

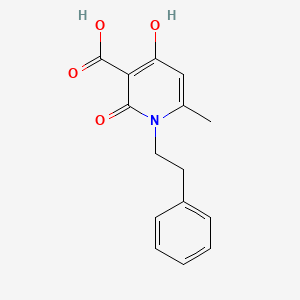
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
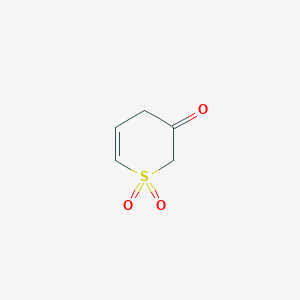

![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)
